N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide
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Overview
Description
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with a complex structure. It contains a thiophene ring, a trifluoromethyl group, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with a thiophene derivative under specific conditions to introduce the thiophene ring. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxygen atoms from the thiophene ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring typically results in the formation of sulfoxides or sulfones, while reduction can yield thiophene derivatives with fewer oxygen atoms.
Scientific Research Applications
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide
- N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide
Uniqueness
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4S/c1-21-11-4-2-9(3-5-11)17(12(18)13(14,15)16)10-6-7-22(19,20)8-10/h2-7,10H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVDLYZEVAUIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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